- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

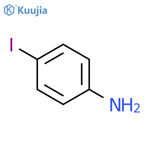

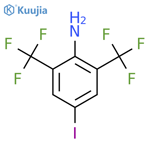

Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

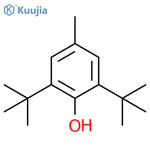

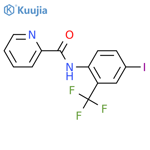

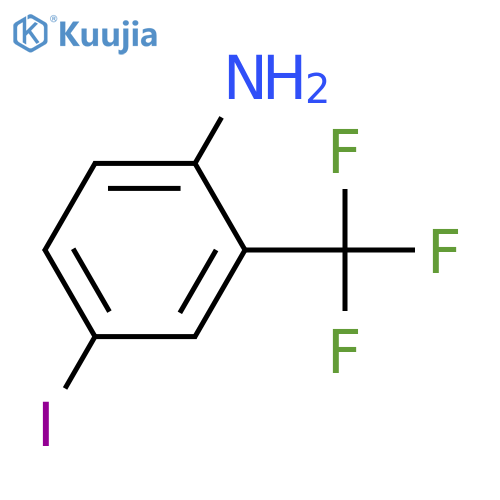

97760-97-9 structure

Nome do Produto:4-Iodo-2-trifluoromethylaniline

4-Iodo-2-trifluoromethylaniline Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Amino-5-iodobenzotrifluoride

- 4-iodo-2-(trifluoromethyl)aniline

- 4-iodo-2-trifluoromethyl-aniline

- 4-Iodo-2-trifluoroMethylaniline

- 4-iodo-2-trifluoromethylphenylamine

- Benzenamine, 4-iodo-2-(trifluoromethyl)-

- PubChem2772

- MAJKZNONEQIIGP-UHFFFAOYSA-N

- 2-(Trifluoromethyl)-4-iodoaniline

- SBB051746

- 4-Iodo-2-trifluoromethyl-phenylamine

- 4-iodo-2-(trifluoromethyl)phenylamine

- 4-iodo-2-(trifluoromethyl)ben

- 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)

- MFCD04972657

- SCHEMBL786516

- SB82334

- AC-26140

- DTXSID40391101

- AKOS000111256

- SY024083

- CS-0041150

- PS-7183

- EN300-339400

- 97760-97-9

- 4-Iodo-2-trifluoromethylaniline

-

- MDL: MFCD04972657

- Inchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2

- Chave InChI: MAJKZNONEQIIGP-UHFFFAOYSA-N

- SMILES: FC(C1C(N)=CC=C(I)C=1)(F)F

Propriedades Computadas

- Massa Exacta: 286.94200

- Massa monoisotópica: 286.942

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 0

- Complexidade: 159

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 2.8

- Superfície polar topológica: 26

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: No data avaiable

- Densidade: 1.948

- Ponto de Fusão: No data available

- Ponto de ebulição: 262 ºC

- Ponto de Flash: 112 ºC

- Índice de Refracção: 1.57

- PSA: 26.02000

- LogP: 3.47340

- Pressão de vapor: No data available

4-Iodo-2-trifluoromethylaniline Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: Irritant

-

Declaração de Advertência:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Código da categoria de perigo: 20/21/22-36/37/38

- Instrução de Segurança: S26; S36/37/39

-

Identificação dos materiais perigosos:

- Frases de Risco:R20/21/22

- Condição de armazenamento:Store at 4 ° C, -4 ° C is better

- Classe de Perigo:IRRITANT

4-Iodo-2-trifluoromethylaniline Dados aduaneiros

- CÓDIGO SH:2921420090

- Dados aduaneiros:

China Customs Code:

2921420090Overview:

2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Iodo-2-trifluoromethylaniline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033537-250mg |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 250mg |

$499.20 | 2023-08-31 | |

| Enamine | EN300-339400-0.5g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.5g |

$465.0 | 2025-03-18 | |

| Enamine | EN300-339400-0.25g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.25g |

$447.0 | 2025-03-18 | |

| TRC | I724785-250mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 250mg |

$75.00 | 2023-05-18 | ||

| Apollo Scientific | PC2012-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

£15.00 | 2025-02-21 | |

| eNovation Chemicals LLC | K89870-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

$130 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE288-20g |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 98% | 20g |

455.0CNY | 2021-08-04 | |

| TRC | I724785-500mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 500mg |

$87.00 | 2023-05-18 | ||

| Chemenu | CM118469-25g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95+% | 25g |

$54 | 2024-07-18 | |

| Alichem | A013033537-1g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 1g |

$1519.80 | 2023-08-31 |

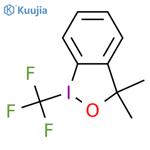

4-Iodo-2-trifluoromethylaniline Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Fluorescein Solvents: Dimethylformamide , Water ; 4 h, rt

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

Referência

- Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent, China, 2018, 20(13), 3732-3735

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referência

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C

1.2 < 60 °C; 2 h, 50 - 60 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.2 Reagents: Water

1.2 < 60 °C; 2 h, 50 - 60 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.2 Reagents: Water

Referência

- Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivatives, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referência

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referência

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 7

Condições de reacção

1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referência

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium carbonate , Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ; 24 h, 80 °C

Referência

- Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines, ChemistrySelect, 2020, 5(39), 12148-12150

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referência

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ; 24 h, rt

Referência

- Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilines, Tetrahedron Letters, 2017, 58(41), 3939-3941

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referência

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium acetate , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ; 1 h, 80 °C; 12 h, 80 °C

Referência

- Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative, China, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referência

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

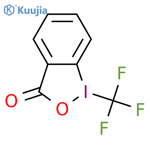

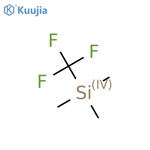

4-Iodo-2-trifluoromethylaniline Raw materials

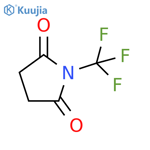

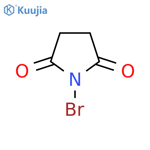

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

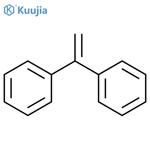

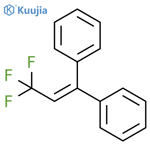

- 1,1-Diphenylethylene

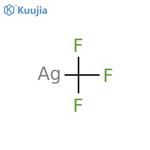

- SILVER, (TRIFLUOROMETHYL)-

- Sodium Triflinate

- Togni’s Reagent

- N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-pyridinecarboxamide

- Trifluoroiodomethane

- N-(4-Iodophenyl)-2-pyridinecarboxamide

- 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one

- trimethyl(trifluoromethyl)silane

- N-Bromosuccinimide

- Butylated hydroxytoluene

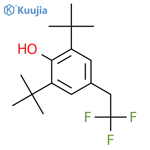

- 4-Iodoaniline

4-Iodo-2-trifluoromethylaniline Preparation Products

4-Iodo-2-trifluoromethylaniline Literatura Relacionada

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

97760-97-9 (4-Iodo-2-trifluoromethylaniline) Produtos relacionados

- 2171659-60-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2,2,3-trimethylbutyl)carbamoylbutanoic acid)

- 1401897-76-4(4-(oxan-2-yl)-1H-imidazole)

- 2228153-66-8(2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)propan-1-ol)

- 922700-55-8(N-4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl-2-(4-fluorophenyl)acetamide)

- 1805188-97-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid)

- 920263-02-1(1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-propylpentan-1-one)

- 2228659-80-9(3-Hydroxy-1-(3-methylpyridin-4-yl)cyclobutane-1-carboxylic acid)

- 669002-47-5(2-(4-Dimethylaminomethylphenyl)-ethylamine)

- 1804489-21-1(3-Chloro-4-(difluoromethyl)-2-methoxypyridine-5-sulfonamide)

- 950691-39-1(Boronic Acid, b-5-(Cyclohexylmethyl)-2-benzofuranyl-)

Fornecedores recomendados

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro Ouro

CN Fornecedor

Reagente

Handan Zechi Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Joy Biotech Ltd

Membro Ouro

CN Fornecedor

A granel

Nantong Boya Environmental Protection Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel